5’-Ethylcarboxamido Adenosine 5’-Ethylcarboxamido Adenosine N-ethyl-5'-carboxamidoadenosine is a derivative of adenosine in which the 5'-hydroxymethyl group is replaced by an N-ethylcarboxamido group. It has a role as an adenosine A1 receptor agonist, an adenosine A2A receptor agonist, an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor, an antineoplastic agent and a vasodilator agent. It is a member of adenosines and a monocarboxylic acid amide. It derives from an adenosine.
A stable adenosine A1 and A2 receptor agonist. Experimentally, it inhibits cAMP and cGMP phosphodiesterase activity.
Brand Name: Vulcanchem
CAS No.: 35920-39-9
VCID: VC0005598
InChI: InChI=1S/C12H16N6O4/c1-2-14-11(21)8-6(19)7(20)12(22-8)18-4-17-5-9(13)15-3-16-10(5)18/h3-4,6-8,12,19-20H,2H2,1H3,(H,14,21)(H2,13,15,16)/t6-,7+,8-,12+/m0/s1
SMILES: CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Molecular Formula: C12H16N6O4
Molecular Weight: 308.29 g/mol

5’-Ethylcarboxamido Adenosine

CAS No.: 35920-39-9

Inhibitors

VCID: VC0005598

Molecular Formula: C12H16N6O4

Molecular Weight: 308.29 g/mol

5’-Ethylcarboxamido Adenosine - 35920-39-9

CAS No. 35920-39-9
Product Name 5’-Ethylcarboxamido Adenosine
Molecular Formula C12H16N6O4
Molecular Weight 308.29 g/mol
IUPAC Name (2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide
Standard InChI InChI=1S/C12H16N6O4/c1-2-14-11(21)8-6(19)7(20)12(22-8)18-4-17-5-9(13)15-3-16-10(5)18/h3-4,6-8,12,19-20H,2H2,1H3,(H,14,21)(H2,13,15,16)/t6-,7+,8-,12+/m0/s1
Standard InChIKey JADDQZYHOWSFJD-FLNNQWSLSA-N
Isomeric SMILES CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
SMILES CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Canonical SMILES CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Appearance A solid
Description N-ethyl-5'-carboxamidoadenosine is a derivative of adenosine in which the 5'-hydroxymethyl group is replaced by an N-ethylcarboxamido group. It has a role as an adenosine A1 receptor agonist, an adenosine A2A receptor agonist, an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor, an antineoplastic agent and a vasodilator agent. It is a member of adenosines and a monocarboxylic acid amide. It derives from an adenosine.
A stable adenosine A1 and A2 receptor agonist. Experimentally, it inhibits cAMP and cGMP phosphodiesterase activity.
Solubility 46.2 [ug/mL]
Synonyms 5' N Ethylcarboxamidoadenosine
5'-N-Ethylcarboxamidoadenosine
Adenosine 5' N ethyluronamide
Adenosine, N6-Ethyl-carboxamido
Adenosine-5'-(N-ethylcarboxamide)
Adenosine-5'-N-ethyluronamide
N Ethylcarboxamidoadenosine
N-Ethylcarboxamidoadenosine
N6 Ethyl carboxamido Adenosine
N6-Ethyl-carboxamido Adenosine
NECA
Reference 1. Can J Physiol Pharmacol. 1985 Sep;63(9):1195-7.

Antagonism by theophylline of the adenosine receptor agonist
5/'-N-ethylcarboxamidoadenosine at the guinea pig ileum.

Christofi FL, Cook MA.

The inhibitory effect of the putative adenosine A2 receptor agonist
5/'-N-ethylcarboxamidoadenosine (NECA) on acetylcholine release from the
stimulated guinea pig ileum preparation and the nature of its antagonism by
theophylline were investigated. NECA was shown to inhibit the response of the
ileum preparation in a dose-dependent fashion, and an EC50 value of 1.62 X 10(-8)
M was determined. This value was comparable with that determined for the A1
receptor agonist N6-R-phenylisopropyladenosine (R-PIA) (2.57 X 10(-8) M) using
the same preparation. Competitive antagonism of the inhibitory effect of NECA by
theophylline was quantitated and a pA2 value of 5.04 for the methylxanthine was
obtained. This value was similar to those obtained previously for R-PIA and
adenosine itself and suggests that these nucleosides may be interacting with the
same receptor site on myenteric nerve endings. These findings do not permit the
designation of the receptor as an A1 or A2 subtype according to current criteria.




2. Br J Pharmacol. 1981 Mar;72(3):443-7.

5/'-N-ethylcarboxamidoadenosine: a potent inhibitor of human platelet aggregation.

Cusack NJ, Hourani SM.

1 5/'-N-ethylcarboxamidoadenosine (NECA) is an adenosine analogue which is 22,900
times more potent than adenosine as a vasodilator. Adenosine and some of its
analogues are also inhibitors of human platelet aggregation. NECA was tested for
its effects on human platelets. 2 NECA (1 microM) inhibited human platelet
aggregation induced by adenosine 5/'-diphosphate (ADP), adrenaline,
5-hydroxytryptamine (5-HT) and thrombin more powerfully than adenosine. NECA was
5 to 10 times more potent than adenosine at inhibiting ADP- and
adrenaline-induced aggregation. 3 NECA, like adenosine, caused dose-dependent
increases in levels of platelet adenosine 3/',5/'-cyclic monophosphate (cyclic
AMP), which were competitively inhibited by theophylline, an adenosine
antagonist. 4 These effects of NECA, like those of adenosine, were completely
stereospecific as the L-enantiomer of NECA was inactive. 5 NECA did not interfere
with the inhibition by ADP of prostaglandin E1 (PGE1)-stimulated adenylate
cyclase. 6 NECA is the most potent analogue of adenosine tested so far on human
platelets, and is the first example of a 5/' modification to retain affinity for
the platelet adenosine receptor.
PubChem Compound 448222
Last Modified Nov 11 2021
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